Product packaging for 4-(Pyrrolidin-3-yloxy)aniline(Cat. No.:CAS No. 1123169-08-3)

4-(Pyrrolidin-3-yloxy)aniline

Cat. No.: B3417687
CAS No.: 1123169-08-3
M. Wt: 178.23 g/mol
InChI Key: FIKRXRPCCFWVCV-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yloxy)aniline is a chemical compound with the CAS Registry Number 1123169-08-3 . It has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . This aniline derivative features a pyrrolidine ring linked via an oxygen ether bridge, a structure of high interest in medicinal chemistry. The compound is identified by the SMILES code NC1=CC=C(OC2CNCC2)C=C1 and has an MDL number of MFCD11858540 . Pyrrolidine rings are saturated five-membered heterocycles that are miscible with water and are a common structural motif found in numerous alkaloids and active pharmaceutical ingredients . This specific scaffold is present in advanced research compounds, such as those investigated as potent inhibitors of (alpha-v)(beta-6) integrin . Inhibitors targeting this integrin have potential therapeutic applications in the treatment of a wide range of fibrotic diseases and cancers, including idiopathic pulmonary fibrosis (IPF), chronic kidney disease, diabetic nephropathy, primary biliary cholangitis, sclerosing cholangitis, non-alcoholic steatohepatitis (NASH), liver cancer, pancreatic cancer, and glioma . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B3417687 4-(Pyrrolidin-3-yloxy)aniline CAS No. 1123169-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKRXRPCCFWVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695753, DTXSID401302188
Record name 4-[(Pyrrolidin-3-yl)oxy]aniline
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Record name 4-(3-Pyrrolidinyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-08-3, 219132-64-6
Record name 4-(3-Pyrrolidinyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pyrrolidin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Pyrrolidinyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of the 4 Pyrrolidin 3 Yloxy Aniline Scaffold

Modifications of the Pyrrolidine (B122466) Ring System

The secondary amine within the pyrrolidine ring is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the molecule's properties.

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups to the amine, a fundamental transformation in the synthesis of pharmaceuticals. rsc.orgresearchgate.net These reactions are typically achieved by treating the amine with alkyl halides or by reductive amination. Recent advancements have explored the use of alcohols as alkylating agents in the presence of catalysts, offering a more sustainable pathway. rsc.orgnih.gov

Acylation of the pyrrolidine nitrogen to form amides is another common transformation, typically carried out using acyl chlorides or anhydrides. Electrochemical methods have also been developed for N-acylation using carboxylic acids, providing a mild and oxidant-free approach. rsc.org These modifications are crucial for altering the electronic and steric properties of the pyrrolidine moiety, which can influence binding affinity and other biological parameters. For instance, in the synthesis of related complex heterocyclic systems, the pyrrolidine nitrogen can act as a nucleophile, attacking electrophilic centers to build more elaborate molecular architectures. nih.gov

General Reaction Scheme for N-Alkylation and N-Acylation:

Reaction Type Reagent (R-X) Product
N-Alkylation Alkyl Halide (e.g., R-Br) N-Alkyl-4-(pyrrolidin-3-yloxy)aniline

The introduction of substituents onto the carbon framework of the pyrrolidine ring can significantly impact its conformation and, consequently, its chemical and biological activity. The five-membered pyrrolidine ring is not planar and exists in various "envelope" and "twist" conformations. Substituents influence the energetic preference for a particular conformation.

Research on related pyrrolidinyl-containing compounds has demonstrated the profound effects of substitution. nih.gov For example, fluorination of the pyrrolidine ring is a strategy used to modulate inhibitor potency. In a study on caspase inhibitors containing a substituted pyrrolidine ring, enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be 100-1000 times more efficient as inhibitors than their 4-methoxy analogues. nih.gov This highlights how a single atomic substitution can drastically alter the molecule's interaction with a biological target.

Influence of Pyrrolidine Ring Substituents on Caspase Inhibition (in a related scaffold):

Substituent at Position 4 Relative Inhibitory Potency
-OCH3 (Methoxy) Low (μM scale)
-CF3 (Trifluoromethyl) Low (μM scale)
-F (Fluoro) High (nM scale)
-F, -F (Difluoro) Highest (nM scale)

Data derived from a study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives. nih.gov

These findings suggest that strategic substitution on the pyrrolidine ring of 4-(pyrrolidin-3-yloxy)aniline could be a powerful tool for fine-tuning its properties for specific applications.

Derivatization at the Aniline (B41778) Moiety

The aniline portion of the molecule offers another handle for chemical derivatization through reactions involving the aromatic ring and the primary amino group.

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino group (-NH₂) and the ether-linked pyrrolidine group (-O-R). These groups direct incoming electrophiles to the ortho and para positions relative to their own positions. makingmolecules.com In the case of this compound, the para position relative to the amine is occupied by the pyrrolidinyloxy group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur primarily at the positions ortho to the strongly activating amino group (positions 2 and 6). The reaction is generally facile, although the conditions must be controlled to avoid polysubstitution or oxidation of the aniline ring. makingmolecules.com

The primary amine of the aniline moiety is readily converted into amides and sulfonamides, which are prevalent structures in many biologically active compounds. wikipedia.org Amide bond formation is typically achieved by reacting the aniline with a carboxylic acid or its activated derivatives (like acyl chlorides or esters), often in the presence of a coupling agent. core.ac.uk

Sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270), which neutralizes the HCl byproduct. wikipedia.org The formation of a sulfonamide introduces a rigid tetrahedral geometry and can serve as a hydrogen bond acceptor, significantly altering the molecule's interaction with biological targets. wikipedia.orgorganic-chemistry.org The synthesis of sulfonimidamides, which are bioisosteres of sulfonamides, from anilines has also been reported. nih.gov

General Reaction Scheme for Amide and Sulfonamide Formation:

Reaction Type Reagent Functional Group Formed
Amide Formation R-COOH (+ coupling agent) -NH-CO-R
Amide Formation R-COCl -NH-CO-R

Linker Chemistry and Structural Expansion

The this compound scaffold has been utilized as a core component in the design of more complex molecules, where it is connected to other chemical moieties via various linkers. This approach is common in drug discovery, particularly for designing inhibitors that can span multiple binding sites on a target protein. acs.org

In the development of Tankyrase (TNKS) inhibitors, the pyrrolidine portion of a related molecule served as a linker. acs.org Researchers systematically replaced and modified this linker to optimize binding affinity. By synthesizing analogs with different linker geometries, including flexible amine-based linkers and rigid cyclobutane (B1203170) linkers, they were able to probe the structural requirements of the binding pocket and significantly improve potency. acs.org

For example, replacing a flexible linker with a more rigid cyclobutane system led to stereoisomers with vastly different activities, demonstrating the importance of linker conformation. The cis-isomer showed high affinity (Ki = 10 nM), while the trans-isomer was much less active (Ki = 868 nM). acs.org This underscores how linker chemistry and structural expansion from the core this compound scaffold can be a critical strategy for optimizing molecular function.

Effect of Linker Variation on Tankyrase 2 (TNKS2) Inhibition:

Compound ID Linker Type Stereochemistry Ki (nM)
7 Cyclobutane trans 868
8 Cyclobutane cis 10
9 Pyrrolidine Variant Enantiomer 1 190
10 Pyrrolidine Variant Enantiomer 2 34

Data derived from a study on deconstructed Tankyrase inhibitors. acs.org

Varying the Ether Linkage (e.g., Ethoxy, Propoxy Analogs)

For instance, the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (B3023545) involves the reaction of a substituted pyrrolidine with a suitable aniline derivative. pharmaffiliates.comambeed.com This transformation extends the linker between the pyrrolidine nitrogen and the aniline's oxygen atom. The resulting ethoxy analog introduces greater flexibility compared to the direct oxy-linkage.

Similarly, propoxy analogs can be synthesized to further increase the linker length. For example, the synthesis of N-(3-chloropropyl)morpholine, a precursor that can be adapted for pyrrolidine analogs, has been described. google.com The synthesis of 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile also demonstrates the construction of a propoxy linker, which can be subsequently reduced to the corresponding aniline. google.com These longer linkers can alter the molecule's ability to span binding sites in biological targets.

Research has shown that even subtle changes in the linker, such as the introduction of a methoxy (B1213986) group as seen in N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride, can affect properties like solubility and stability when compared to direct oxy-linkage analogs like N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride.

The following table summarizes key analogs with varied ether linkages:

Compound NameLinker TypeKey Structural Feature
This compoundDirect oxyDirect connection between pyrrolidine ring and aniline.
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline pharmaffiliates.comEthoxyTwo-carbon chain between the pyrrolidine nitrogen and the phenoxy oxygen.
4-(3-Pyrrolidinopropoxy)aniline (hypothetical)PropoxyThree-carbon chain increasing linker length and flexibility.
N,N-Diethyl-3-(pyrrolidin-3-ylmethoxy)aniline MethoxyA methylene (B1212753) spacer is present between the pyrrolidine ring and the oxygen atom.

Incorporation of Other Heterocyclic Rings (e.g., Piperidine (B6355638), Morpholine)

Replacing the pyrrolidine ring with other saturated heterocycles, such as piperidine or morpholine (B109124), is a critical derivatization strategy to probe the impact of ring size and heteroatom composition on biological activity.

Piperidine Analogs:

The substitution of the five-membered pyrrolidine ring with a six-membered piperidine ring can alter the conformational preferences and basicity of the molecule. The synthesis of 4-(piperidin-3-yl)aniline (B168726) and 4-(piperidin-4-yloxy)aniline (B1603684) are well-documented. google.comnih.govvulcanchem.com For example, one method for preparing 4-(piperidin-3-yl)aniline involves the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a 3-halogenated propylene (B89431) to form a quaternary ammonium (B1175870) salt, which is then reduced. google.com The synthesis of 4-(piperidin-4-yloxy)aniline can be achieved through the nucleophilic substitution of 4-piperidinol with a suitable fluoro-nitro-aromatic compound, followed by reduction of the nitro group. vulcanchem.com The resulting piperidine-containing analogs can exhibit different binding affinities and pharmacokinetic profiles compared to their pyrrolidine counterparts.

Morpholine Analogs:

The incorporation of a morpholine ring introduces an additional oxygen heteroatom, which can influence polarity and hydrogen bonding capabilities. The synthesis of 4-morpholinoaniline (B114313) is a straightforward process, often involving the reduction of 4-(4-nitrophenyl)morpholine. chemicalbook.com The synthesis of related structures, such as 4-(4-aminophenyl)morpholin-3-one, has also been extensively described, highlighting the accessibility of this scaffold. google.com

Derivatization can also involve attaching the morpholine ring via a linker to the aniline core. For example, compounds like 7-methoxy-6-(3-morpholin-4-ylpropoxy)-1h-quinazolin-4-one (B7826244) are synthesized, which contain a morpholine connected through a propoxy chain. google.com The synthesis of 4-(pyrrolidin-3-yl)morpholine (B1591034) itself has also been reported, indicating the feasibility of combining these heterocyclic systems. synquestlabs.comnih.gov

The table below provides an overview of representative analogs with different heterocyclic rings:

Compound NameHeterocyclic RingKey Structural Feature
4-(Piperidin-3-yl)aniline nih.govPiperidineSix-membered ring, potentially altering basicity and conformation.
4-(Piperidin-4-yloxy)aniline vulcanchem.comPiperidinePiperidine ring connected via an ether linkage at the 4-position.
4-Morpholinoaniline chemicalbook.comMorpholineContains an additional oxygen atom, increasing polarity.
4-(Pyrrolidin-3-yl)morpholine synquestlabs.comnih.govPyrrolidine and MorpholineA combination of both heterocyclic systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Pyrrolidin 3 Yloxy Aniline Derivatives

Positional Isomerism and Stereochemical Considerations

The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, plays a pivotal role in its interaction with biological targets. In the context of 4-(Pyrrolidin-3-yloxy)aniline derivatives, these factors are critical determinants of their pharmacological profiles.

Positional isomerism, which involves the differential placement of substituents on the aniline (B41778) or pyrrolidine (B122466) rings, can significantly alter a compound's biological activity. For instance, the position of a substituent on the aniline ring can influence steric interactions within a receptor's binding site. Shifting a substituent from one position to another can either introduce favorable interactions or create steric clashes that hinder binding. The substitution pattern also affects the electronic properties of the aniline nitrogen, which can be crucial for hydrogen bonding or other electronic interactions with the target protein.

Stereochemistry, particularly at the C3 position of the pyrrolidine ring, introduces another layer of complexity and opportunity for optimization. The (R) and (S) enantiomers of a this compound derivative can exhibit markedly different biological activities and metabolic stabilities. This is because biological macromolecules, such as enzymes and receptors, are chiral and often show a high degree of stereoselectivity. One enantiomer may fit optimally into a binding pocket, leading to potent activity, while the other may bind weakly or not at all. For example, in a study of poziotinib (B1662824) analogues, the stereochemical configuration of the molecule was found to be critical for its ability to form a covalent bond with the target protein. researchgate.net This highlights the importance of controlling stereochemistry during the synthesis of these derivatives to isolate the more active enantiomer.

The following table summarizes the key considerations regarding positional isomerism and stereochemistry:

Structural Feature Impact on Biological Activity Key Considerations
Positional Isomerism (Aniline Ring) Alters steric and electronic interactions within the binding site. Proximity to key binding residues, influence on aniline basicity.
Positional Isomerism (Pyrrolidine Ring) Affects the orientation of substituents and overall molecular shape. nih.govCan influence intramolecular hydrogen bonding and conformational preferences.
Stereochemistry (Pyrrolidine C3) Enantiomers can have different binding affinities and efficacies. researchgate.netChiral recognition by the biological target.
Ring Conformation Influences the 3D presentation of pharmacophoric groups. gla.ac.ukresearchgate.netPuckering of the pyrrolidine ring, torsional angles between rings.

Impact of Substituents on Biological Recognition and Modulation

The nature and position of substituents on the this compound scaffold are critical in modulating its interaction with biological targets. These modifications can influence the electronic environment, steric profile, and hydrogen bonding potential of the molecule, thereby affecting its binding affinity and functional activity.

The electronic properties of substituents on the aniline ring can significantly impact the binding affinity of this compound derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aniline nitrogen and the aromatic ring system, which in turn affects interactions with the target protein.

For instance, the introduction of an EDG, such as a methoxy (B1213986) group, can increase the electron density on the aniline ring, potentially enhancing cation-π interactions or hydrogen bond acceptor strength of the aniline nitrogen. analis.com.my Conversely, an EWG, like a halogen or a trifluoromethyl group, can decrease the electron density, which may be favorable if the binding pocket has an electron-rich region or if a weaker hydrogen bond is optimal. rug.nl The pKa of the aniline nitrogen is also modulated by these electronic effects, which can be crucial for its protonation state at physiological pH and its ability to act as a hydrogen bond donor. acs.org

The following table illustrates the influence of different electronic substituents on binding affinity:

Substituent Type Effect on Aniline Ring Potential Impact on Binding Affinity Example Groups
Electron-Donating Groups (EDGs) Increases electron density.May enhance cation-π interactions or hydrogen bond basicity. analis.com.my-OCH3, -CH3, -NH2
Electron-Withdrawing Groups (EWGs) Decreases electron density.May be favorable for interactions with electron-rich pockets. rug.nl-Cl, -F, -CF3, -NO2

The size and shape of substituents on the this compound scaffold introduce steric factors that can either promote or hinder binding to a biological target. Bulky substituents can create steric clashes with the receptor surface, leading to a decrease in binding affinity. acs.org Conversely, appropriately sized substituents can occupy specific pockets within the binding site, leading to enhanced affinity and selectivity.

In some cases, steric hindrance can be strategically employed to prevent unwanted metabolic transformations, thereby improving the pharmacokinetic profile of a compound. The interplay between steric bulk and the topology of the binding site is a critical consideration in the design of potent and selective inhibitors.

The table below summarizes the impact of steric factors:

Steric Factor Influence on Binding Design Consideration
Bulky Substituents Can cause steric clashes or occupy specific pockets. acs.orgMatch substituent size to the topology of the binding site.
Conformational Restriction Can lock the molecule in a bioactive or inactive conformation. nih.govFavor substituents that promote the desired conformation.
Torsional Angles Affects the overall 3D shape of the molecule. researchgate.netOptimize the relative orientation of the ring systems.

Hydrogen bonds are among the most important non-covalent interactions that govern ligand-protein binding. The this compound scaffold possesses several potential hydrogen bond donors and acceptors, including the aniline nitrogen, the ether oxygen, and the pyrrolidine nitrogen. The strategic placement of substituents can modulate the hydrogen bonding potential of these groups and introduce new hydrogen bonding sites.

For example, adding a hydroxyl or amide group to the aniline or pyrrolidine ring can introduce additional hydrogen bond donor and acceptor capabilities, potentially forming new interactions with the target protein and increasing binding affinity. bindingdb.org The aniline NH group, for instance, can act as a hydrogen bond donor. semanticscholar.org The pyrrolidine nitrogen, depending on its substitution and protonation state, can also participate in hydrogen bonding. nih.gov

Pharmacophore mapping is a computational technique used to identify the key structural features (pharmacophoric elements) of a molecule that are essential for its biological activity. acs.org For this compound derivatives, a typical pharmacophore model might include a hydrogen bond donor (the aniline NH), a hydrogen bond acceptor (the ether oxygen or pyrrolidine nitrogen), and an aromatic ring. By understanding the pharmacophore, medicinal chemists can design new derivatives with improved properties by ensuring that the key features are correctly positioned for optimal interaction with the receptor.

The following table outlines the key hydrogen bonding features and their role in a pharmacophore model:

Pharmacophoric Feature Potential Role in Binding Modulation by Substituents
Aniline NH Hydrogen bond donor. semanticscholar.orgSubstituents on the aniline ring can affect its acidity and accessibility.
Ether Oxygen Hydrogen bond acceptor.Its accessibility can be influenced by adjacent substituents.
Pyrrolidine Nitrogen Hydrogen bond acceptor (or donor if protonated). nih.govSubstituents on the pyrrolidine ring can alter its basicity and steric availability.
Aromatic Ring Hydrophobic interactions, π-stacking. nih.govSubstituents can modify the electronic nature and size of the aromatic system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that are most important for their biological activity. nih.gov These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and lipophilic properties. researchgate.net By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be developed. nirmauni.ac.in

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that is particularly useful for understanding the spatial requirements for ligand binding. researchgate.net In a CoMSIA study, a set of aligned molecules is placed in a 3D grid, and at each grid point, similarity indices are calculated based on various physicochemical fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. oncotarget.com

For this compound derivatives, a CoMSIA model could reveal specific regions around the molecule where certain properties are favorable or unfavorable for activity. bindingdb.org For example, the model might indicate that a bulky, hydrophobic group is preferred in one region, while a hydrogen bond acceptor is favored in another. These insights can be visualized as contour maps, providing a clear graphical representation of the SAR that can guide the design of new analogues with improved potency.

The following table summarizes the key aspects of CoMSIA modeling for these derivatives:

CoMSIA Field Information Provided Application in Drug Design
Steric Identifies regions where bulky groups are favored or disfavored.Guide the size and shape of substituents to optimize fit in the binding pocket.
Electrostatic Highlights areas where positive or negative charges are preferred.Inform the placement of electron-donating or -withdrawing groups.
Hydrophobic Maps regions where lipophilic groups enhance activity.Guide the addition of nonpolar substituents to exploit hydrophobic interactions.
Hydrogen Bond Donor Shows where hydrogen bond donors are beneficial.Suggest the placement of groups like -OH or -NH to form key hydrogen bonds.
Hydrogen Bond Acceptor Indicates where hydrogen bond acceptors improve binding.Guide the introduction of atoms like oxygen or nitrogen to act as hydrogen bond acceptors.

Multiple Linear Regression (MLR) with Topological Descriptors

Quantitative structure-activity relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. Multiple Linear Regression (MLR) is a statistical technique frequently employed to establish these relationships, particularly using topological descriptors, which are numerical representations of molecular structure. nih.govnih.govumich.edu

In a relevant study on a series of 3,4-disubstituted pyrrolidine sulfonamides, which share the pyrrolidine core with the title compound, a QSAR analysis was conducted to elucidate the structural requirements for their inhibitory activity on the glycine (B1666218) transporter 1 (GlyT1). arabjchem.org The researchers developed an MLR model that successfully correlated the physicochemical properties of the derivatives with their biological activity.

Table 1: Exemplary Topological and Physicochemical Descriptors Used in QSAR Studies

Descriptor TypeExamplesSignificance
Topological Molecular Connectivity Indices, Wiener Index, Balaban IndexDescribes atomic connectivity and branching.
Geometric Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule.
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties influencing solubility and binding.
Physicochemical LogP, Polar Surface Area (PSA)Describes lipophilicity and transport characteristics.

This table represents typical descriptors used in MLR-based QSAR studies for heterocyclic compounds.

Scaffold Hopping and Bioisosteric Replacements

In the context of aniline derivatives, scaffold hopping can be employed to replace the core structure to explore new chemical space. For instance, a study on proteasome inhibitors utilized a scaffold-hopping strategy that led to the synthesis of a preclinical candidate. nih.gov This work involved modifying the core structure to which a pyrrolidine-1-carboxamide (B1295368) was attached, demonstrating the utility of this approach in generating novel and effective therapeutic agents. nih.gov

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.comresearchgate.net For the this compound scaffold, several bioisosteric replacements could be considered to modulate its properties.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original MoietyPotential Bioisostere(s)Rationale for Replacement
Pyrrolidine Ring Thiazolidine, Oxazolidine, Piperidine (B6355638)Altering ring size and heteroatom composition can impact binding affinity, selectivity, and metabolic stability.
Ether Linkage (-O-) Thioether (-S-), Methylene (B1212753) (-CH2-), Amine (-NH-)Modifies bond angles, flexibility, and potential for hydrogen bonding.
Aniline Ring Pyridine (B92270), Pyrimidine, ThiopheneIntroduces heteroatoms to modulate electronics, solubility, and metabolic pathways. researchgate.net

These computational and strategic design approaches are integral to the optimization of the this compound scaffold and its derivatives, paving the way for the development of new therapeutic agents with enhanced efficacy and safety profiles.

Molecular Pharmacology and Preclinical Target Engagement Studies of 4 Pyrrolidin 3 Yloxy Aniline Analogs

Receptor Binding Affinities and Selectivity Profiles

Dopamine (B1211576) Receptor Interactions

Furthermore, structure-activity relationship (SAR) studies on eticlopride-based bitopic ligands for the dopamine D2 and D3 receptors have explored modifications of the pyrrolidine (B122466) ring. These studies revealed that N-alkylation of the pyrrolidine ring was generally not well-tolerated, leading to a decrease in binding affinity at both D2 and D3 receptors nih.gov. This suggests that the nature and position of substituents on the pyrrolidine ring are critical for potent dopamine receptor interaction.

Sigma Receptor Ligand Characterization (σ1R, σ2R)

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins involved in a variety of cellular functions and are considered targets for therapeutic intervention in several diseases. The potential for 4-(pyrrolidin-3-yloxy)aniline analogs to interact with these receptors has been inferred from studies on structurally related compounds.

Research has shown that N-alkylamines and N-aralkylamines can exhibit nanomolar affinities for both σ1 and σ2 receptors nih.gov. The presence of a nitrogen atom is considered an important pharmacophoric element for sigma-1 receptor binding nih.gov. For instance, novel benzofuran-2-carboxamide (B1298429) ligands incorporating an N-(3-(piperidin-1-yl)propyl) substituent have been synthesized and shown to have high affinity for the σ1 receptor, with Ki values in the range of 7.8–34 nM nih.gov.

Additionally, the development of 2,7-diazaspiro[4.4]nonane derivatives, which contain a pyrrolidine ring as part of their spirocyclic structure, has yielded potent sigma receptor ligands. One such compound, AD258, demonstrated high binding affinity to both σ1 and σ2 receptors, with Ki values of 3.5 nM and 2.6 nM, respectively nih.gov. These findings suggest that the pyrrolidine moiety, as part of a larger scaffold, can contribute to high-affinity binding at sigma receptors.

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a G-protein coupled receptor that is a key target for modulating various physiological processes. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by fine-tuning the receptor's function. Research into indole-2-carboxamides has identified them as a promising scaffold for developing allosteric modulators of the CB1 receptor nih.govresearchgate.netnih.gov.

One notable compound, Org29647, which is a 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, has been investigated for its pharmacology at the CB1 receptor realmofcaring.org. This compound, containing a pyrrolidin-3-yl moiety, was found to be an allosteric modulator of the CB1 receptor. In equilibrium binding assays, Org29647 significantly increased the binding of the CB1 receptor agonist [³H]CP 55,940, indicating a positive cooperative allosteric effect realmofcaring.org. The estimated affinity (pKb) of Org29647 at the allosteric site was 6.13 realmofcaring.org.

Structure-activity relationship studies on indole-2-carboxamides have further highlighted the importance of the substituents on the indole (B1671886) and the amide nitrogen for allosteric modulation researchgate.netnih.gov. While these studies have not specifically reported on a this compound moiety, the findings with Org29647 suggest that the pyrrolidin-3-yl group is a viable component for designing CB1 receptor allosteric modulators.

GPR88 Receptor Agonism

GPR88 is an orphan G-protein coupled receptor highly expressed in the striatum and is considered a promising therapeutic target for neuropsychiatric disorders nih.govnih.govnih.govresearchgate.net. The development of synthetic agonists for GPR88 has been a focus of recent research.

While there is no direct evidence of this compound analogs acting as GPR88 agonists in the reviewed literature, studies on other chemical scaffolds provide insights into the structural requirements for GPR88 agonism. Two distinct chemotypes of GPR88 agonists have been identified: 2-PCCA and 2-AMPP nih.gov. Structure-activity relationship studies of these scaffolds have led to the design of novel agonists researchgate.netnih.gov. For example, a series of (4-substituted-phenyl)acetamides were developed based on a "reversed amide" strategy from the 2-AMPP scaffold, leading to compounds with potent GPR88 agonist activity nih.gov.

Although the this compound scaffold has not been explicitly reported in the context of GPR88 agonism, the ongoing exploration of diverse chemical structures for GPR88 modulation suggests that novel scaffolds are continuously being investigated.

Histamine (B1213489) H3 Receptor Ligand Research

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders wikipedia.org. Research into novel H3 receptor antagonists has led to the discovery of potent compounds containing a pyrrolidine scaffold.

A significant finding in this area is the pre-clinical characterization of novel substituted pyrrolidines as high-affinity histamine H3 receptor antagonists researchgate.netnih.govdocumentsdelivered.com. One of the extensively profiled compounds, (2S,4R)-1-[2-(4-cyclobutyl- nih.govresearchgate.netdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, demonstrated high affinity for the human H3 receptor with a Ki value of 1.2 nM researchgate.net. This compound features a phenoxy-pyrrolidine moiety, which is structurally related to the this compound scaffold.

The structure-activity relationship studies of these pyrrolidine derivatives have shown that the nature of the substituent on the pyrrolidine nitrogen and the substitution pattern of the phenoxy ring are crucial for high H3 receptor affinity researchgate.net.

Compound NameReceptor TargetFinding
N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione5-HT₂A ReceptorHigh affinity antagonists with Ki values of 15 nM, 27 nM, and 46 nM. nih.gov
1-(3-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-oneDopamine D2 ReceptorSynthesized as a potential D2 receptor ligand, though with weaker affinity than aripiprazole. nih.gov
Eticlopride-based N-alkylated pyrrolidinesDopamine D2/D3 ReceptorsN-alkylation was generally detrimental to binding affinity. nih.gov
Benzofuran-2-carboxamides with N-(3-(piperidin-1-yl)propyl) substituentSigma-1 ReceptorHigh affinity ligands with Ki values ranging from 7.8–34 nM. nih.gov
AD258 (a 2,7-diazaspiro[4.4]nonane derivative)Sigma-1 and Sigma-2 ReceptorsHigh affinity ligand with Ki values of 3.5 nM (σ1) and 2.6 nM (σ2). nih.gov
Org29647Cannabinoid CB1 ReceptorPositive allosteric modulator with a pKb of 6.13. realmofcaring.org
(2S,4R)-1-[2-(4-cyclobutyl- nih.govresearchgate.netdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanoneHistamine H3 ReceptorHigh affinity antagonist with a Ki of 1.2 nM. researchgate.net

Enzyme Inhibition Studies

The this compound moiety is a key structural feature in a variety of synthetic compounds designed to interact with specific biological targets. This section details the enzymatic inhibition studies of analogs incorporating this scaffold against several important enzyme families.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. While a wide range of compounds are known to inhibit MAOs, specific inhibitory data for analogs containing the this compound core structure is not extensively detailed in the currently available scientific literature. Research on MAO inhibitors has explored various chemical scaffolds, but direct studies focusing on this particular series of pyrrolidine derivatives are not prominently reported.

Analogs of this compound have been most notably investigated as inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ), an enzyme pivotal in B-cell signaling. A series of quinazoline (B50416) derivatives incorporating a functionalized 4-pyrrolidineoxy group have demonstrated potent and selective inhibitory activity against PI3Kδ.

Initial studies identified that a compound bearing a (S)-4-(1-Boc-pyrrolidin-3-yl)oxy side chain (Compound 12a) showed a 79% inhibitory ratio at a concentration of 100 nM. nih.gov Further structural modifications led to the development of highly potent inhibitors. For instance, replacing the tert-butoxy (B1229062) group with a cyclopropyl (B3062369) group resulted in Compound 12b, which exhibited an IC50 value of 9.3 nM. nih.gov Optimization of this side chain continued, with the introduction of a cyclobutyl group (Compound 12c) and a tetrahydro-2H-pyran-4-yl group (Compound 12d), leading to even greater potency with IC50 values of 6.1 nM and 4.9 nM, respectively. nih.gov

These compounds were found to be highly selective for the δ isoform of PI3K over the α, β, and γ isoforms. This selectivity is a crucial aspect of their therapeutic potential, as it may reduce off-target effects. The potency of some of these analogs was comparable to that of Idelalisib, a known PI3Kδ inhibitor. nih.gov

Below is an interactive data table summarizing the PI3Kδ inhibitory activities of selected 4-pyrrolidineoxy substituted quinazoline analogs.

CompoundR GroupPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
12b Cyclopropyl9.3>1000157119
12c Cyclobutyl6.1>100012189
12d Tetrahydro-2H-pyran-4-yl4.5>10008967
Idelalisib (control) 2.786004000950

Data sourced from a study on novel quinazoline-based PI3Kδ inhibitors. nih.gov

Lysine Specific Demethylase 1 (LSD1) is an enzyme involved in histone modification and is a target in cancer therapy. While various chemical scaffolds have been explored for LSD1 inhibition, there is a lack of specific research and published data on the inhibitory activity of compounds containing the this compound moiety against LSD1.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Although numerous compounds with a pyrrolidine ring have been investigated as cholinesterase inhibitors, there is a notable absence of specific studies and data on the inhibitory potential of this compound analogs against AChE and BChE.

Carbonic anhydrases are a family of enzymes involved in various physiological processes. The inhibition of these enzymes has therapeutic applications in conditions like glaucoma and epilepsy. Despite the extensive research into carbonic anhydrase inhibitors with diverse chemical structures, there is no significant body of literature detailing the investigation of this compound analogs as inhibitors of this enzyme class.

Investigation of Downstream Signaling Pathways

Information regarding the specific downstream signaling pathways modulated by this compound analogs is not available in the current body of scientific literature.

Preclinical Efficacy in In Vitro and In Vivo Research Models

Detailed preclinical efficacy data from in vitro and in vivo studies for this compound analogs have not been publicly reported.

Computational Chemistry and in Silico Modeling in Research on 4 Pyrrolidin 3 Yloxy Aniline

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This is a critical step in rational drug design for understanding and predicting ligand-protein interactions.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is fundamental to understanding the biological activity of a compound. researchgate.netmdpi.comnih.gov This process involves identifying the key amino acid residues within a protein's binding site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. nih.gov By mapping these interactions for a compound such as 4-(Pyrrolidin-3-yloxy)aniline, researchers can elucidate the structural basis for its affinity and selectivity towards a specific protein target. Visualization tools are often used to create 2D and 3D diagrams that illustrate the precise nature of these interactions. researchgate.netyoutube.com

Prediction of Binding Modes and Conformations

A primary goal of molecular docking is to predict the most likely binding mode and conformation of a ligand within a protein's active site. nih.govnih.gov A single compound can adopt multiple conformations, and docking algorithms explore these possibilities to find the one with the most favorable binding energy. nih.gov The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known experimental structure, with values under 2.0 Å generally considered reliable. nih.gov For a molecule like this compound, predicting its binding conformation is essential for guiding lead optimization efforts.

Virtual Screening Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. e3s-conferences.orgmdpi.com Structure-based virtual screening utilizes molecular docking to assess the binding of compounds from a database to a target's three-dimensional structure. e3s-conferences.orgfrontiersin.org This approach allows for the rapid and cost-effective identification of potential hits from vast chemical libraries, which can then be prioritized for experimental testing. mdpi.comnih.gov Compounds like this compound can be part of such libraries or serve as a fragment for building new potential inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. nih.govmdpi.com Key analyses from MD simulations include the stability of the complex, measured by RMSD, and the flexibility of individual residues, measured by root-mean-square fluctuation (RMSF). nih.gov These simulations can confirm the stability of the binding mode predicted by docking and reveal important dynamic interactions that are not captured by the static docking picture. mdpi.com

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules. researchgate.netdergipark.org.tr Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound and calculate various electronic descriptors. dergipark.org.tr These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. dergipark.org.tr Such information is valuable for understanding the molecule's reactivity, stability, and the nature of its interactions with a biological target at a sub-atomic level. researchgate.net

Predictive Modeling for Target Engagement

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By building models based on a series of compounds with known activities, researchers can predict the target engagement of new or untested molecules like this compound. nih.gov These models incorporate descriptors derived from molecular docking, MD simulations, and quantum chemical calculations to forecast the binding affinity and efficacy of a compound, thereby guiding the design of more potent molecules. nih.gov

Applications As Research Probes and Intermediates in Early Stage Drug Discovery

Role of 4-(Pyrrolidin-3-yloxy)aniline as a Ligand in Receptor Studies

The structural components of this compound make its derivatives suitable candidates for ligands in receptor binding studies. The pyrrolidine (B122466) ring, a common motif in bioactive molecules, can effectively explore the pharmacophore space of a receptor's binding site due to its non-planar, three-dimensional structure. This allows for specific and high-affinity interactions with biological targets.

While direct studies featuring this compound as the primary ligand are not extensively detailed in the reviewed literature, the principles of its utility can be understood from research on structurally related compounds. For instance, complex molecules incorporating a pyrrolidine core have been designed to show high affinity and selectivity for specific receptor subtypes. An example is the compound S33138, which contains a tetrahydro google.combenzopyrano[3,4-c]pyrrolidine core and demonstrates a 25-fold higher affinity for the human dopamine (B1211576) D₃ receptor over the D₂ receptor. nih.gov In studies of this nature, the pyrrolidine-containing fragment is crucial for orienting the molecule within the receptor's binding pocket to achieve this selectivity.

The aniline (B41778) portion of the molecule provides a convenient attachment point for further chemical modification, allowing chemists to synthesize a library of derivatives. These derivatives can then be screened in receptor binding assays to probe the structure-activity relationship (SAR) and understand how different functional groups influence binding affinity and selectivity.

Table 1: Receptor Binding Affinities of a Pyrrolidine-Containing Dopamine Receptor Ligand (S33138)

Receptor Subtype Binding Affinity (pKi)
Human Dopamine D₃ 8.7
Human Dopamine D₂L 7.1
Human Dopamine D₂S 7.3

Data sourced from a study on the receptor-binding profile of S33138, a complex molecule containing a pyrrolidine substructure. nih.gov

Utilization as a Chemical Probe in Biochemical and Cell-Based Assays

A chemical probe is a small molecule used to study and manipulate biological systems. Derivatives of this compound have been successfully developed into potent and selective chemical probes for investigating enzyme function in both biochemical and cellular environments.

A notable example is the development of a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy. google.com In this research, the 4-(pyrrolidin-3-yl)benzonitrile scaffold, which is structurally analogous to this compound, was used to explore inhibitors of LSD1.

The most active compound from this series, designated 21g , demonstrated high potency in a biochemical assay with an IC₅₀ of 57 nM. google.com Its binding affinity was further quantified using Surface Plasmon Resonance (SPR), revealing a dissociation constant (Kd) of 22 nM. google.com

In cell-based assays using human THP-1 acute myeloid leukemia cells, compound 21g was shown to effectively engage its target, leading to an increase in the expression of the surrogate cellular biomarker CD86. google.com This demonstrates its utility as a chemical probe to study the cellular consequences of LSD1 inhibition. Furthermore, the compound showed high selectivity, with no activity against the related enzymes MAO-A and MAO-B, a critical feature for a useful chemical probe. google.com

Table 2: Biochemical and Binding Data for LSD1 Inhibitor 21g

Parameter Value
Biochemical IC₅₀ 57 nM
Binding Affinity (Kd) 22 nM

Data from a study on 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors. google.com

Significance in the Development of Novel Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core structure of a molecule to which various functional groups can be attached to create a range of biologically active compounds. The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and natural products.

The development of the aforementioned 4-(pyrrolidin-3-yl)benzonitrile inhibitors of LSD1 serves as an excellent case study for the significance of this scaffold. This series was developed as a "scaffold-hop" from a previously known inhibitor, GSK-690. google.com Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds that retain the same biological activity as a known agent, often to improve properties like potency, selectivity, or patentability. The successful use of the pyrrolidine-based scaffold in this context highlights its versatility in generating structurally diverse and potent inhibitors. google.com

The 4-anilinoquinazoline (B1210976) structure is another well-known kinase inhibitor scaffold. nih.govresearchgate.net The aniline moiety of this compound makes it an ideal starting point for the synthesis of compounds based on this and other established pharmacophores, allowing for the exploration of new chemical space in the search for novel kinase inhibitors and other therapeutic agents.

Intermediary Role in Complex Organic Synthesis

In the synthesis of complex pharmaceutical agents, small, functionalized molecules known as building blocks or intermediates are essential. This compound, with its distinct aniline and pyrrolidine functionalities, is a valuable intermediate for constructing more elaborate molecules. The primary amine of the aniline group can readily participate in a wide range of chemical reactions, such as amide bond formations, nucleophilic aromatic substitutions, and diazotization reactions, to build larger molecular frameworks.

While a specific, marketed drug that directly uses this compound as a named starting intermediate in its publicly disclosed synthesis was not identified in the reviewed literature, its utility is evident from its commercial availability as a building block for research and development. Many complex drugs, particularly kinase inhibitors, contain a pyrrolidine ring. For example, the Janus kinase (JAK) inhibitor Upadacitinib features a complex tricyclic system fused to a substituted pyrrolidine ring. chemicalbook.comgoogle.comgoogle.comresearchgate.net The synthesis of such molecules requires functionalized pyrrolidine precursors. google.comresearchgate.net

The general synthetic strategies for pyrrolidine-containing drugs often involve the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors. ed.ac.uk As a readily available bifunctional molecule, this compound provides a straightforward entry point for synthetic chemists to incorporate both an aniline and a pyrrolidine moiety into a target molecule, streamlining the synthetic process and facilitating the rapid generation of new drug candidates.

Future Research Directions and Unexplored Avenues for 4 Pyrrolidin 3 Yloxy Aniline Chemistry

Development of Chiral 4-(Pyrrolidin-3-yloxy)aniline Derivatives and Stereochemical Impact

The pyrrolidine (B122466) ring of this compound contains a stereocenter at the 3-position, a feature that is pivotal for its future development. The stereochemistry of a molecule can profoundly influence its pharmacological properties, including target binding, efficacy, and metabolic stability. researchgate.net Consequently, a significant future research direction lies in the synthesis and evaluation of enantiomerically pure derivatives of this compound.

The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established principle in drug discovery. researchgate.net For derivatives of this compound, it is anticipated that the (R) and (S) enantiomers will exhibit distinct biological profiles. Research should focus on developing stereoselective synthetic routes to access these individual enantiomers, allowing for a thorough investigation of their structure-activity relationships (SAR). The spatial orientation of the aniline (B41778) group relative to the pyrrolidine ring, dictated by the stereocenter, will likely result in different binding modes to target proteins. researchgate.net

Key research objectives in this area will include:

The development of asymmetric syntheses to produce enantiomerically pure (R)- and (S)-4-(pyrrolidin-3-yloxy)aniline.

A systematic evaluation of the biological activities of the individual enantiomers to determine the eutomer (the more active isomer).

X-ray crystallography studies of the enantiomers in complex with their biological targets to elucidate the stereochemical basis of their interactions.

The insights gained from these studies will be instrumental in designing more potent and selective modulators of biological targets.

Novel Synthetic Methodologies for Enhanced Diversity and Scalability

To fully explore the chemical space around the this compound core, the development of novel and efficient synthetic methodologies is paramount. Future research should aim to create a diverse library of analogues by modifying both the pyrrolidine and the aniline moieties. This will require the exploration of innovative synthetic strategies that are not only versatile but also scalable to support preclinical and clinical development.

Current synthetic approaches can be expanded by incorporating modern techniques such as flow chemistry and microwave-assisted synthesis, which can accelerate reaction times and improve yields. nih.gov Furthermore, the development of robust methods for the functionalization of the pyrrolidine ring at various positions will be crucial for generating structural diversity. This could involve C-H activation strategies or the use of functionalized pyrrolidine building blocks.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Catalysis Use of chiral catalysts to stereoselectively synthesize enantiopur derivatives.High enantiomeric purity, potential for scalability.
Diversity-Oriented Synthesis Generation of a wide range of structurally diverse molecules from a common intermediate.Rapid exploration of structure-activity relationships.
Late-Stage Functionalization Introduction of functional groups into the this compound scaffold at a late stage of the synthesis.Efficient generation of analogues for SAR studies.
Biocatalysis Use of enzymes to perform specific chemical transformations.High selectivity, environmentally friendly conditions.

The scalability of synthetic routes is a critical consideration for the translation of promising compounds from the laboratory to clinical applications. Therefore, research into cost-effective and high-yielding multi-gram scale syntheses of this compound and its derivatives will be a key focus.

Exploration of New Biological Targets and Mechanisms of Action

The pyrrolidine scaffold is a common feature in a wide array of biologically active compounds, including those with anticancer, antiviral, anti-inflammatory, and central nervous system activities. frontiersin.orgnih.gov This suggests that this compound derivatives may have therapeutic potential in a variety of disease areas that have yet to be explored.

Future research should involve broad biological screening of this compound and its analogues to identify novel biological targets and mechanisms of action. High-throughput screening (HTS) campaigns against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, could reveal unexpected activities. Phenotypic screening in disease-relevant cellular models can also provide valuable insights into the potential therapeutic applications of this scaffold.

Unexplored therapeutic areas for this compound derivatives could include:

Neurodegenerative Diseases: Given the prevalence of pyrrolidine-containing compounds with activity in the central nervous system, investigating the potential of these derivatives in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders is a promising avenue.

Infectious Diseases: The antimicrobial and antiviral properties of some pyrrolidine derivatives warrant the exploration of this compound analogues as potential treatments for bacterial, fungal, and viral infections. nih.gov

Metabolic Disorders: The structural similarity of the pyrrolidine ring to proline suggests that these compounds could interact with enzymes involved in metabolic pathways.

Elucidating the mechanism of action of any identified bioactive compounds will be crucial. This will involve a combination of biochemical, biophysical, and cell-based assays to identify the direct molecular target and downstream signaling pathways.

Advanced Computational Approaches for Structure-Based Design

Advanced computational techniques are indispensable tools in modern drug discovery and can significantly accelerate the design and optimization of novel this compound derivatives. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be employed to guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking studies can be used to predict the binding modes of this compound analogues to the active sites of known and novel biological targets. unipa.it This information can inform the design of new derivatives with enhanced interactions with key residues. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, enabling the prediction of the potency of virtual compounds before their synthesis. unipa.it

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complexes, helping to understand the stability of binding interactions and the conformational changes that may occur upon ligand binding. Furthermore, quantum chemical calculations can be used to determine the electronic properties of the this compound scaffold, which can influence its reactivity and interactions with biological targets. nih.gov

Computational MethodApplication in this compound Research
Molecular Docking Predict binding poses and affinities to biological targets.
QSAR Develop predictive models for biological activity.
Molecular Dynamics Simulate the dynamic behavior of ligand-target complexes.
Free Energy Perturbation Calculate the relative binding affinities of analogues.
Virtual Screening Identify potential new hits from large compound libraries.

Integration into Fragment-Based Drug Discovery and Covalent Inhibition Strategies

The this compound scaffold is well-suited for integration into modern drug discovery strategies such as fragment-based drug discovery (FBDD) and the design of covalent inhibitors.

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The this compound core, with its favorable physicochemical properties and three-dimensional shape, represents an excellent starting point for a fragment library. nih.gov The pyrrolidine ring, in particular, provides a 3D vector for fragment evolution, allowing for the exploration of chemical space in a more comprehensive manner than traditional flat aromatic fragments. nih.gov

Furthermore, the aniline moiety of the scaffold can be functionalized with electrophilic "warheads" to create targeted covalent inhibitors. nih.gov Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. By strategically placing a reactive group on the aniline ring, it may be possible to target a nearby nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the binding site of a protein of interest. researchgate.net This approach requires a detailed understanding of the target's structure to ensure selective modification. The development of reversible covalent inhibitors based on this scaffold could also be an interesting avenue to explore, potentially offering a balance between potency and safety. nih.gov

The exploration of these advanced strategies will undoubtedly open up new opportunities for the development of novel therapeutics based on the this compound chemical scaffold.

Q & A

Q. What are the standard synthetic routes for 4-(Pyrrolidin-3-yloxy)aniline, and how are reaction conditions optimized?

The synthesis typically involves coupling a pyrrolidine derivative (e.g., pyrrolidin-3-ol) with a halogenated aniline precursor. Key steps include:

  • Nucleophilic substitution : Reaction of 4-fluoro- or 4-chloroaniline with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Catalytic coupling : Palladium-catalyzed cross-coupling reactions for regioselective etherification, ensuring high yield and purity .
    Optimization focuses on solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (to minimize side reactions), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .

Q. How is this compound characterized analytically, and what are critical quality control parameters?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, pyrrolidine signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 193.12 g/mol) and detect impurities .
  • HPLC : Purity assessment (>98% by reversed-phase C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/− bacteria) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ < 10 µM) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) in this compound analogs?

SAR studies require:

  • Systematic substitution : Varying substituents on the pyrrolidine ring (e.g., methyl, fluoro) and aniline moiety (e.g., electron-withdrawing groups) .
  • Biological testing : Parallel evaluation of analogs in dose-response assays (e.g., EC₅₀ comparisons) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound stability : Assess degradation under assay conditions (e.g., LC-MS monitoring of hydrolyzed byproducts) .
  • Cellular context : Compare activity across cell lines with differing expression profiles (e.g., p53 status in cancer models) .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?

Regioselectivity is enhanced via:

  • Protecting groups : Temporary protection of the aniline NH₂ (e.g., Boc) to direct coupling to the para position .
  • Microwave-assisted synthesis : Rapid heating (e.g., 150°C, 30 min) reduces competing ortho/meta substitutions .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

Mechanistic approaches include:

  • Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .
  • X-ray crystallography : Co-crystal structures to map interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What methodologies resolve challenges in purifying this compound from reaction mixtures?

Purification strategies:

  • Column chromatography : Silica gel elution with gradient ethyl acetate/hexane (20–50%) .
  • Recrystallization : Use ethanol/water (1:3) for high-purity crystals (>99%) .
  • Ion-exchange resins : Remove acidic/basic impurities via pH-controlled adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.